molecular formula C9H7NO2S B1583416 2-Methylbenzo[d]thiazole-5-carboxylic acid CAS No. 24851-69-2

2-Methylbenzo[d]thiazole-5-carboxylic acid

Cat. No. B1583416
Key on ui cas rn: 24851-69-2
M. Wt: 193.22 g/mol
InChI Key: TVUFPZOJUJGDDD-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

In tetrahydrofuran (20 ml), 2-methylbenzothiazole-5-carboxylic acid (0.97 g, 5.00 mmol) prepared in the Step 37-1-1 was dissolved, and triethylamine (0.66 g, 6.50 mmol) was added thereto. Under an ice cooling, ethyl chloroformate (0.71 g, 6.50 mmol) was added to the mixture. Under an ice cooling, the resulting mixture was stirred for 30 minutes. Under an ice cooling, sodium borohydride was suspended in ethanol (20 ml), and the above reaction solution was slowly added to the suspension. The mixture was allowed to warm to a room temperature and stirred for one hour. To the mixture, 3-N hydrochloric acid was added, and the resulting mixture was stirred for 10 minutes. Then, chloroform was added thereto, and the resulting mixture was neutralized with a saturated sodium bicarbonate solution. The chloroform layer was dried over anhydrous magnesium sulfate and then concentrated. The concentrate was purified by silica gel column chromatography (ethyl acetate:methanol=20:1 to 10:1) to give the title compound (0.52 g, 58%) as a light-yellow powder.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.97 g
Type
reactant
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([C:11](O)=[O:12])=[CH:7][C:5]=2[N:6]=1.C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+].Cl.C(=O)(O)[O-].[Na+]>O1CCCC1.C(O)C.C(Cl)(Cl)Cl>[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([CH2:11][OH:12])=[CH:7][C:5]=2[N:6]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.66 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.71 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
3-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Seven
Name
Quantity
0.97 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=C(C=C2)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Under an ice cooling, the resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
ADDITION
Type
ADDITION
Details
the above reaction solution was slowly added to the suspension
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 10 minutes
Duration
10 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (ethyl acetate:methanol=20:1 to 10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1SC2=C(N1)C=C(C=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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